3,5-Dimethylbenzoic acid
Overview
Description
3,5-Dimethylbenzoic acid is a derivative of benzoic acid where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is related to various other benzene derivatives and benzoic acid compounds, which have been studied for their chemical and physical properties, as well as their potential applications in various fields such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of 3,5-dimethylbenzoic acid has been explored in several studies. For instance, 3,5-bis(aminomethyl)benzoic acid was synthesized from 3,5-dimethylbenzoic acid through a process involving bromination, azidonation, and reduction, which is noted for its simplicity and cost-effectiveness . Another study reported the preparation of 3,5-dimethylbenzamide from mesitylene, which involved oxidation, chloridization, and reaction with ammonia, with 3,5-dimethylbenzoic acid as an intermediate .
Molecular Structure Analysis
The molecular structure of 3,5-dimethylbenzoic acid has been determined by X-ray crystallography, revealing a monoclinic space group and specific bond lengths and angles that are consistent with related molecules measured in the gas phase . Additionally, the inclusion complex of cyclomaltoheptaose (β-cyclodextrin) with 3,5-dimethylbenzoic acid has been studied, showing a triclinic crystal structure with disordered guest molecules in multiple orientations .
Chemical Reactions Analysis
The chemical behavior of 3,5-dimethylbenzoic acid and its derivatives under various conditions has been investigated. For example, the solvent-dependent coordination polymers of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine demonstrate how the choice of solvent can influence the formation of different structural patterns . Rare earth complexes with 3,4-dimethylbenzoic acid also exhibit interesting properties due to the lanthanide contraction phenomenon, affecting the coordination number and molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethylbenzoic acid and its derivatives have been characterized through various analytical techniques. The crystal structures of methyl 3,5-dimethylbenzoate and related compounds have been elucidated, showing how molecular associations in the crystal can form different types of bonds and aggregates . The thermal decomposition mechanisms and heat capacities of rare earth complexes with 3,4-dimethylbenzoic acid have been discussed, providing insights into their stability and thermodynamic functions .
Scientific Research Applications
Molecular Structure Analysis
The molecular structure of 3,5-dimethylbenzoic acid has been a subject of interest in crystallography. Using X-ray crystallography, the molecular structure of 3,5-dimethylbenzoic acid was determined, showing the carbon skeleton of the benzene ring with C2v symmetry and bond distances within the aromatic ring consistent with related molecules. This research is fundamental for understanding the chemical properties and potential applications of 3,5-dimethylbenzoic acid (Colapietro et al., 1984).
Synthesis and Derivative Formation
3,5-Dimethylbenzoic acid has been used as a starting material in the synthesis of various compounds. For instance, it has been used in the preparation of 3,5-dimethylbenzamide through a series of chemical reactions, highlighting its utility as a precursor in organic synthesis (Zheng Su, 2003). Additionally, 3,5-dimethylbenzoic acid has been utilized to synthesize 3,5-bis(aminomethyl)benzoic acid, indicating its versatility in creating structurally diverse molecules (G. Yong, 2010).
Inclusion Complex Formation
The compound's ability to form inclusion complexes has been explored, particularly with cyclomaltoheptaose (β-cyclodextrin). The crystal structure of this complex was studied, revealing insights into the molecular interactions and potential applications in encapsulating molecules for various purposes (A. Rontoyianni & I. Mavridis, 1994).
Interaction with Metals
Studies have also focused on the interactions of 3,5-dimethylbenzoic acid with metals. For example, complexes with Zn(II), Cd(II), and Hg(II) ions were synthesized and characterized, providing insights into the coordination chemistry and potential applications in materials science and catalysis (O. A. Odunola, 1993).
Corrosion Inhibition
Research has also been conducted on the utility of 3,5-dimethylbenzoic acid derivatives as corrosion inhibitors. A study showed that a triazol derivative of 3,5-dimethylbenzoic acid effectively inhibited corrosion of mild steel in an acidic solution, which is significant for industrial applications (Z. Tao et al., 2013).
Safety And Hazards
3,5-Dimethylbenzoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation is necessary and all sources of ignition should be removed .
properties
IUPAC Name |
3,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOQQDNEYOJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060101 | |
Record name | Benzoic acid, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzoic acid | |
CAS RN |
499-06-9 | |
Record name | 3,5-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Dimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIMETHYLBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37562 | |
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Record name | Benzoic acid, 3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DIMETHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED8AV34N0Y | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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